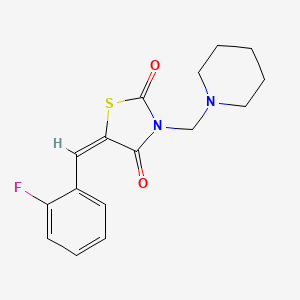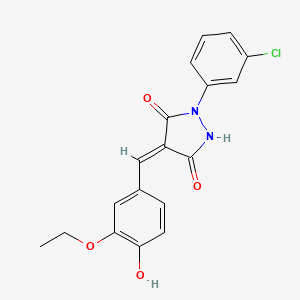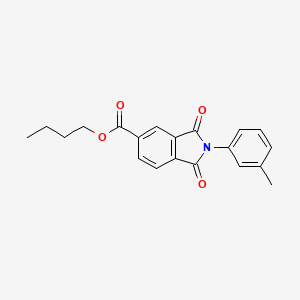![molecular formula C19H16F3N7O2 B14950615 6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14950615.png)
6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a hydrazinyl group, and a trifluoromethyl phenyl group
Métodos De Preparación
The synthesis of 6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds include other hydrazinyl-triazine derivatives and benzodioxole-containing molecules. Compared to these compounds, 6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is unique due to the presence of both the benzodioxole and trifluoromethyl groups, which confer distinct chemical and biological properties. Some similar compounds include:
Propiedades
Fórmula molecular |
C19H16F3N7O2 |
|---|---|
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
2-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-6-N-methyl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C19H16F3N7O2/c1-23-16-26-17(25-13-4-2-3-12(8-13)19(20,21)22)28-18(27-16)29-24-9-11-5-6-14-15(7-11)31-10-30-14/h2-9H,10H2,1H3,(H3,23,25,26,27,28,29)/b24-9+ |
Clave InChI |
GLSIERASAIHFSD-PGGKNCGUSA-N |
SMILES isomérico |
CNC1=NC(=NC(=N1)N/N=C/C2=CC3=C(C=C2)OCO3)NC4=CC=CC(=C4)C(F)(F)F |
SMILES canónico |
CNC1=NC(=NC(=N1)NN=CC2=CC3=C(C=C2)OCO3)NC4=CC=CC(=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-trimethoxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B14950534.png)
![2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid](/img/structure/B14950536.png)
![5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B14950541.png)

![5-(4-methylphenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14950550.png)

![N'-[(E)-(3,5-dihydroxyphenyl)methylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide](/img/structure/B14950562.png)

![1-{[(Diallylamino)carbothioyl]oxy}-4-[(4-iodoanilino)carbonyl]benzene](/img/structure/B14950582.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine](/img/structure/B14950597.png)

![N'-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14950609.png)
![Thieno[2,3-b]pyridin-3-amine, 4-trifluoromethyl-2-(4-methylbenzoyl)-6-(2-thienyl)-](/img/structure/B14950612.png)

